2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide
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Overview
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of methoxy groups and a pyrazole moiety further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenylacetic acid derivative, under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the benzazepine core through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Acetamide Formation: The final step involves the formation of the acetamide group, typically through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, offering possibilities for the treatment of diseases such as cancer, neurological disorders, or infections.
Industry
In industrial applications, the compound could be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals and other high-value products.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide: Lacks the pyrazole moiety, potentially altering its bioactivity and chemical properties.
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide:
Uniqueness
The uniqueness of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide lies in its combination of a benzazepine core with a pyrazole moiety. This dual functionality provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C22H28N4O4 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C22H28N4O4/c1-13(2)26-15(4)22(14(3)24-26)23-20(27)12-25-8-7-16-9-18(29-5)19(30-6)10-17(16)11-21(25)28/h7-10,13H,11-12H2,1-6H3,(H,23,27) |
InChI Key |
LGYWNTPASKTREE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
Origin of Product |
United States |
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